CCT241533 (dihydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

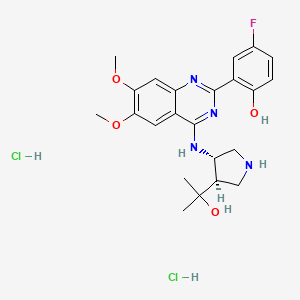

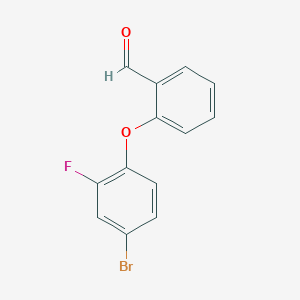

CCT241533 dihydrochloride is a potent and selective ATP competitive inhibitor of CHK2 . It has an IC50 of 3 nM and Ki of 1.16 nM . It’s used for research purposes .

Molecular Structure Analysis

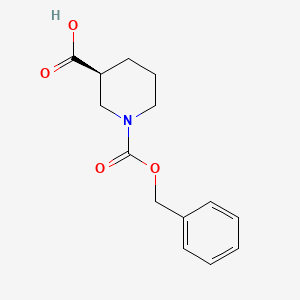

The molecular weight of CCT241533 dihydrochloride is 515.41 . Its molecular formula is C23H27FN4O4.2HCl . The structure includes a quinazolinyl group and a pyrrolidinyl group .Chemical Reactions Analysis

CCT241533 dihydrochloride inhibits CHK2 with an IC50 of 3 nM and shows minimal cross reactivity against a panel of kinases at 1 μM . X-ray crystallography confirms that CCT241533 binds to CHK2 in the ATP pocket .Physical And Chemical Properties Analysis

CCT241533 dihydrochloride has a molecular weight of 515.41 . It’s soluble in water (5.15 mg/mL) and DMSO (51.54 mg/mL) with gentle warming .Applications De Recherche Scientifique

Overcoming Tamoxifen Resistance in ER-Positive Breast Cancer

CCT241533 has been shown to reverse tamoxifen resistance in ER-positive breast cancer both in vitro and in vivo . Tamoxifen is frequently used to treat ER-positive breast cancer, but resistance can develop over time. CCT241533 inhibits CHK2, reducing the expression of BQ, a splice variant of NCOR2 that mediates tamoxifen resistance .

Potentiating the Cytotoxicity of PARP Inhibitors

CCT241533 has been found to potentiate the cytotoxicity of PARP inhibitors . PARP inhibitors are a type of cancer treatment that block DNA repair and cause cancer cells to die. CCT241533 enhances the effect of these inhibitors by inhibiting CHK2 .

Inhibiting CHK2 Activation in Response to DNA Damage

CCT241533 can inhibit CHK2 activation in response to DNA damage . This is significant because CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks . By inhibiting CHK2, CCT241533 can potentially enhance the efficacy of genotoxic cancer therapies .

Blocking Ionizing Radiation-Induced Apoptosis

CCT241533 has been shown to block ionizing radiation-induced apoptosis of mouse thymocytes . This suggests that CCT241533 could potentially be used to protect healthy cells during radiation therapy .

Selective Inhibition of CHK2

CCT241533 is a potent and selective inhibitor of CHK2 . It shows more than 63-fold selectivity for CHK2 over CHK1 and a panel of 84 other kinases . This high level of selectivity makes CCT241533 a valuable tool for studying the role of CHK2 in cellular processes .

Enhancing Protein Stability

CCT241533 has been found to enhance the protein stability of BQ, a splice variant of NCOR2 . This could potentially have implications for the study of protein folding and stability .

Mécanisme D'action

Propriétés

IUPAC Name |

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4.2ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);2*1H/t15-,17-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFVLTMSBOZYOU-FXKISCCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-2-YL)piperidin-1-YL]acetamide](/img/structure/B2998692.png)

![N-(3-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2998694.png)

![3-((5-((3-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2998696.png)

![4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2998699.png)

![2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2998701.png)